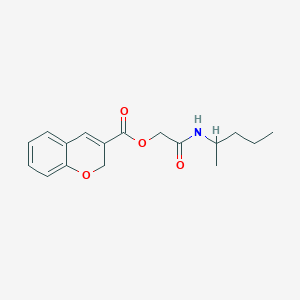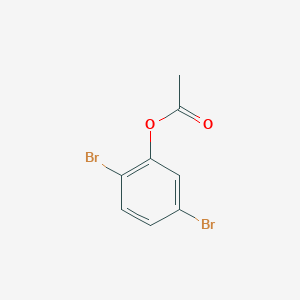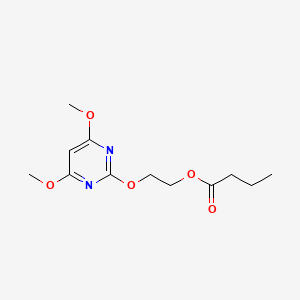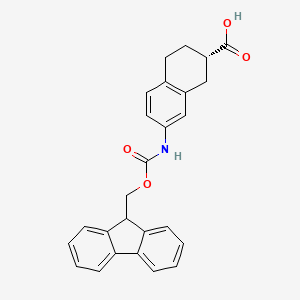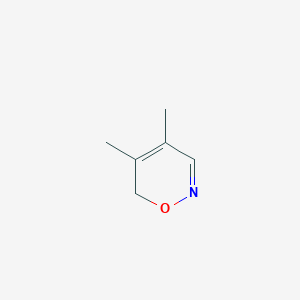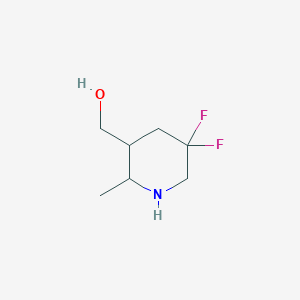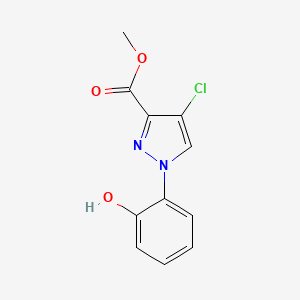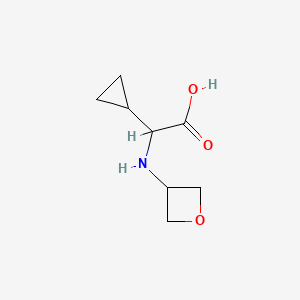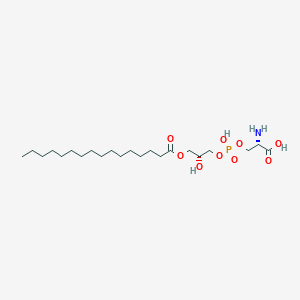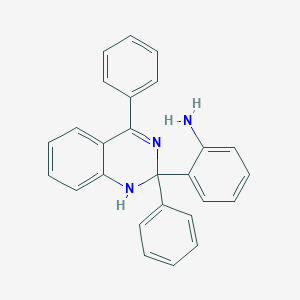
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline typically involves a multi-step process. One common method includes the condensation of isatoic anhydride with aromatic aldehydes and substituted aniline. This reaction is often catalyzed by a Brønsted amino acid ionic liquid, such as prolinium methane sulphonate, under solvent-free conditions . The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have been studied for their biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its binding to the Leishmania major pteridine reductase 1 protein, inhibiting the enzyme’s function and leading to the death of the parasite . The compound’s anticancer properties are believed to result from its ability to interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: This compound shares a similar quinazoline core structure and exhibits comparable biological activities.
2-(4-Fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: Another derivative with similar pharmacological properties.
Uniqueness
What sets 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain biological targets, making it a promising candidate for drug development .
Propriétés
Numéro CAS |
114311-18-1 |
|---|---|
Formule moléculaire |
C26H21N3 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-(2,4-diphenyl-1H-quinazolin-2-yl)aniline |
InChI |
InChI=1S/C26H21N3/c27-23-17-9-8-16-22(23)26(20-13-5-2-6-14-20)28-24-18-10-7-15-21(24)25(29-26)19-11-3-1-4-12-19/h1-18,28H,27H2 |
Clé InChI |
GFSNUTFWRLWHDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(NC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
